3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 5-methyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by reacting potassium thiocyanate with 2-chloroethanimidamide hydrochloride under specific conditions.
Coupling Reaction: The 5-methyl-1,3,4-thiadiazole-2-amine is then coupled with 2-bromoacetyl chloride to form the corresponding 2-oxoethyl derivative.
Thioether Formation: The 2-oxoethyl derivative is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol to form the thioether linkage.
Amidation: Finally, the thioether derivative is reacted with 3-methylbenzoyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole rings can lead to sulfoxides or sulfones, while reduction can yield amines or thiols.
Scientific Research Applications
3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are known for their potential as antimicrobial, antifungal, and anticancer agents. This compound may be studied for its efficacy against various pathogens and cancer cell lines.
Agriculture: Thiadiazole compounds have been explored for their use as pesticides and herbicides. This compound may be evaluated for its effectiveness in controlling agricultural pests and weeds.
Materials Science: Thiadiazole derivatives can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). This compound may be investigated for its electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Thiadiazole derivatives are known to inhibit various enzymes, such as beta-secretase, which is involved in the pathogenesis of Alzheimer’s disease.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with their replication and transcription processes.
Modulation of Signaling Pathways: The compound may affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1,2,4-thiadiazole: This compound is a precursor in the synthesis of 3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and shares similar structural features.
3-methyl-1,2,4-thiadiazol-5-amine: Another related compound with similar biological activities and synthetic routes.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of multiple thiadiazole rings and the benzamide moiety contribute to its diverse applications and potential as a versatile compound in scientific research.
Properties
IUPAC Name |
3-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S3/c1-8-4-3-5-10(6-8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORXMYPBAVSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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